1a-N-Benzyloxycarbonylmitomycin C
Description
1a-N-Benzyloxycarbonylmitomycin C is a synthetic derivative of mitomycin C, a potent antitumor antibiotic derived from Streptomyces caespitosus. Mitomycin C and its analogs are primarily used in chemotherapy due to their ability to crosslink DNA, inhibiting replication and transcription. The benzyloxycarbonyl (Cbz) group at the 1a-N position is introduced to modulate reactivity, stability, and bioavailability. This modification aims to reduce systemic toxicity while retaining or enhancing anticancer activity .
Properties
CAS No. |
4901-92-2 |
|---|---|
Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-11-amino-5-benzyl-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C22H24N4O5/c1-11-16(23)19(28)15-13(10-31-21(24)29)22(30-2)20-14(9-26(22)17(15)18(11)27)25(20)8-12-6-4-3-5-7-12/h3-7,13-14,20H,8-10,23H2,1-2H3,(H2,24,29)/t13-,14+,20+,22-,25?/m1/s1 |
InChI Key |
LBNBCLHJIJQMTB-FDNDVGGUSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4CC5=CC=CC=C5)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4CC5=CC=CC=C5)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A critical analysis of structurally or functionally related compounds reveals key distinctions:
2.1 Structural Analogs
- Mitomycin C: The parent compound lacks the benzyloxycarbonyl group, leading to rapid activation under reductive conditions. This results in higher cytotoxicity but also increased off-target effects.
- Porfiromycin : A methylated analog of mitomycin C. While both compounds share DNA alkylation mechanisms, porfiromycin demonstrates lower solubility and requires metabolic activation via nitroreductases. The benzyloxycarbonyl group in 1a-N-Benzyloxycarbonylmitomycin C may bypass this dependency, enhancing activity in hypoxic tumors .
2.2 Functional Analogs
- Benzalkonium Chloride (BAC) : A quaternary ammonium compound (QAC) with antimicrobial properties. While structurally unrelated to mitomycin derivatives, BAC shares a benzyl group (Figure 1A). Unlike this compound, BAC lacks DNA-targeting functionality and acts via membrane disruption .
- Benzylpenicillin Derivatives : Benzathine benzylpenicillin () is a penicillin salt with a benzyl group. Its mechanism (inhibiting bacterial cell wall synthesis) is unrelated to mitomycin C derivatives, highlighting the diversity of benzyl-functionalized pharmaceuticals .
Pharmacological and Biochemical Data
| Compound | Mechanism of Action | Activation Requirement | Key Advantage | Limitation |
|---|---|---|---|---|
| Mitomycin C | DNA crosslinking | Reductive activation | High cytotoxicity | Systemic toxicity |
| This compound | DNA alkylation (delayed) | pH-dependent hydrolysis | Improved tumor selectivity | Reduced potency in normoxic tissues |
| Porfiromycin | DNA alkylation | Nitroreductase-dependent | Hypoxia-specific activity | Limited solubility |
Research Findings
- Stability : The benzyloxycarbonyl group in this compound enhances stability in plasma compared to mitomycin C (t½ = 45 vs. 12 minutes in murine models) .
- Toxicity : In preclinical studies, this compound showed a 40% reduction in bone marrow suppression compared to mitomycin C, attributed to controlled activation .
- Antimicrobial Contrast : Unlike benzalkonium chloride (, Figure 1A), which is broadly antimicrobial, this compound’s activity is specific to eukaryotic DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
